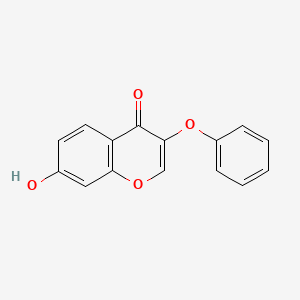

7-hydroxy-3-phenoxy-4H-chromen-4-one

描述

Structure

3D Structure

属性

IUPAC Name |

7-hydroxy-3-phenoxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O4/c16-10-6-7-12-13(8-10)18-9-14(15(12)17)19-11-4-2-1-3-5-11/h1-9,16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQYBXCFFANHJGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60236681 | |

| Record name | 4H-1-Benzopyran-4-one, 7-hydroxy-3-phenoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60236681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87891-60-9 | |

| Record name | 4H-1-Benzopyran-4-one, 7-hydroxy-3-phenoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087891609 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4H-1-Benzopyran-4-one, 7-hydroxy-3-phenoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60236681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 7 Hydroxy 3 Phenoxy 4h Chromen 4 One and Structural Analogues

Established Reaction Pathways for the 4H-Chromen-4-one Core Synthesis

The construction of the 4H-chromen-4-one (chromone) skeleton is a well-established area of synthetic organic chemistry, with several reliable methods at the disposal of researchers. These pathways often begin with substituted 2'-hydroxyacetophenones and employ various cyclization strategies to form the characteristic benzopyranone ring system.

Strategies Employing the Baker-Venkataraman Rearrangement

A cornerstone in the synthesis of chromones and flavones is the Baker-Venkataraman rearrangement. wikipedia.org This reaction involves the base-catalyzed rearrangement of a 2-acetoxyacetophenone to form a 1,3-diketone. wikipedia.org The subsequent acid-catalyzed cyclodehydration of this diketone intermediate yields the chromone (B188151) core.

The general mechanism proceeds through the formation of an enolate from the 2-acetoxyacetophenone in the presence of a base. This enolate then undergoes an intramolecular acyl transfer to form a cyclic alkoxide, which subsequently opens to a more stable phenolate, yielding the 1,3-diketone upon acidic workup. wikipedia.org This method is highly versatile and accommodates a wide range of functional groups on the starting materials. samipubco.com Microwave irradiation has been shown to significantly reduce reaction times for this rearrangement. chemmethod.com

Table 1: Key Steps of the Baker-Venkataraman Rearrangement

| Step | Description |

| 1. Enolate Formation | A strong base abstracts an α-hydrogen from the acetophenone (B1666503) moiety. |

| 2. Intramolecular Acyl Transfer | The enolate attacks the ester carbonyl, leading to a cyclic intermediate. |

| 3. Ring Opening | The cyclic intermediate opens to form a 1,3-diketone. |

| 4. Cyclodehydration | Acid-catalyzed removal of a water molecule leads to the formation of the chromone ring. |

Applications of Claisen Ester Condensation in Chromone Ring Formation

The Claisen ester condensation is another powerful tool for the synthesis of the 1,3-dicarbonyl precursors necessary for chromone formation. wikipedia.orglibretexts.org This reaction involves the carbon-carbon bond formation between two esters or an ester and another carbonyl compound in the presence of a strong base. wikipedia.org For chromone synthesis, a 2'-hydroxyacetophenone (B8834) can be condensed with an appropriate ester.

An important consideration in the Claisen condensation is the choice of base; it must be strong enough to deprotonate the α-carbon of the ester without causing saponification. libretexts.org Sodium hydride is often an effective base for this transformation. nih.gov The resulting 1,3-diketone can then be cyclized under acidic conditions to afford the desired chromone. nih.gov The efficiency of the Claisen condensation can be improved by monoprotection of dihydroxyacetophenones, which can enhance the yield of the final chromone product. nih.gov

Ortho-Directed Metalation for Benzopyranone Construction

Directed ortho-metalation (DoM) offers a regioselective method for the functionalization of aromatic rings. wikipedia.org In this strategy, a directing metalation group (DMG) on the aromatic ring complexes with an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.orgbaranlab.org The resulting aryllithium species can then react with an electrophile.

For the synthesis of the benzopyranone core, a suitably protected phenol (B47542) can serve as the starting material. The DMG, such as a methoxy (B1213986) or a tertiary amine group, directs the lithiation to the ortho position. wikipedia.org Subsequent reaction with an appropriate three-carbon electrophile and cyclization can lead to the formation of the chromone ring. The strength of the DMG is a critical factor in the success of this reaction, with the aryl O-carbamate group being one of the most powerful. nih.gov

Acid-Catalyzed and Base-Catalyzed Intramolecular Cyclization Routes

Intramolecular cyclization is a common final step in many chromone syntheses. These reactions can be promoted by either acid or base.

Acid-Catalyzed Cyclization: Often following the formation of a 1,3-diketone intermediate (from reactions like the Baker-Venkataraman rearrangement or Claisen condensation), treatment with a strong acid promotes cyclodehydration to form the chromone ring. wikipedia.orgnih.gov This is a widely used and generally efficient method.

Base-Catalyzed Cyclization: In some synthetic routes, particularly those starting from 2'-hydroxychalcones, base-catalyzed cyclization can be employed to form the related flavanone (B1672756) or chromanone structures. nih.gov While effective, this method can sometimes lead to side reactions or racemization if chiral centers are present. nih.gov

Specific Synthetic Approaches to 7-Hydroxy-3-Phenoxy-4H-chromen-4-one

While the general methods described above are applicable to a wide range of chromones, the synthesis of this compound requires a more tailored approach, often involving multiple steps starting from more readily available precursors.

Multi-Step Synthesis from Readily Available Chromone Precursors

A plausible and efficient route to this compound involves starting with a pre-formed chromone that can be subsequently functionalized. A common precursor for such syntheses is 7-hydroxy-3-formyl-4H-chromen-4-one.

This multi-step synthesis would likely proceed as follows:

Starting Material: The synthesis would commence with 7-hydroxy-3-formyl-4H-chromen-4-one, which can be prepared via established methods.

Oxidation: The formyl group at the 3-position would be oxidized to a hydroxyl group.

Etherification: The newly formed hydroxyl group at the 3-position would then undergo an etherification reaction with a suitable phenoxy source to introduce the phenoxy group.

This stepwise approach allows for the controlled introduction of the desired functionalities onto the chromone core, leading to the target molecule, this compound. The synthesis of various 7-hydroxy-3-substituted-4H-chromen-4-ones from 7-hydroxy-3-formyl-4H-chromen-4-one has been reported, demonstrating the viability of this precursor in generating diverse chromone derivatives. researchgate.net

Table 2: Proposed Synthetic Route for this compound

| Step | Reactant | Reagents and Conditions | Product |

| 1 | 7-hydroxy-3-formyl-4H-chromen-4-one | Oxidizing agent (e.g., Baeyer-Villiger oxidation conditions) | 7-hydroxy-3-hydroxy-4H-chromen-4-one |

| 2 | 7-hydroxy-3-hydroxy-4H-chromen-4-one | Phenol, coupling agent (e.g., Mitsunobu or Williamson ether synthesis conditions) | This compound |

Optimization of Reaction Conditions and Reagent Selection

The synthesis of 3-phenoxychromones, including the 7-hydroxy derivative, often proceeds through the formation of a key intermediate, 2-hydroxy-α-phenoxyacetophenone. The subsequent cyclization of this intermediate is a critical step in forming the chromone ring. The optimization of this process is paramount for achieving high yields and purity.

One of the classical methods adaptable for this synthesis is the Baker-Venkataraman rearrangement. nih.gov This reaction involves the base-catalyzed rearrangement of a 2-acyloxyacetophenone to a 1,3-diketone, which then undergoes acid-catalyzed cyclization to the chromone. For the synthesis of this compound, a potential pathway would involve the acylation of 2,4-dihydroxyacetophenone with phenoxyacetyl chloride, followed by the base-catalyzed rearrangement and subsequent cyclization.

The choice of base and solvent is critical in the Baker-Venkataraman rearrangement. Common bases include potassium hydroxide, sodium hydride, and potassium tert-butoxide. The solvent can range from pyridine (B92270) to aprotic polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). The reaction temperature and time are also key parameters to optimize, with milder conditions often being preferable to prevent side reactions.

Another established route is the Allan-Robinson reaction, which involves the reaction of an o-hydroxyaryl ketone with an aromatic anhydride (B1165640) to form a flavone (B191248) or isoflavone (B191592). researchgate.net Adapting this for a 3-phenoxy-chromone would require the use of a phenoxyacetic anhydride.

The selection of reagents extends to the choice of starting materials and protecting groups. For instance, selective protection of one of the hydroxyl groups in 2,4-dihydroxyacetophenone may be necessary to direct the acylation to the desired position. The subsequent deprotection step would then need to be optimized to be efficient and not affect the integrity of the chromone ring.

| Parameter | Reagent/Condition | Purpose/Consideration |

| Starting Material | 2,4-dihydroxyacetophenone | Provides the core structure for the 7-hydroxychromone. |

| Acylating Agent | Phenoxyacetyl chloride or Phenoxyacetic anhydride | Introduces the phenoxy group at the future 3-position. |

| Base | Potassium hydroxide, Sodium hydride, Pyridine | Catalyzes the rearrangement/cyclization. Choice affects reaction rate and side products. |

| Solvent | Pyridine, DMF, DMSO | Solubilizes reactants and influences reaction kinetics. |

| Acid Catalyst | Sulfuric acid, Acetic acid | Promotes the final cyclization of the 1,3-diketone intermediate. |

| Protecting Groups | Benzyl, Silyl ethers | May be required for regioselective synthesis. |

Advanced Synthetic Techniques for Diversified Chromone Derivatives

To overcome the limitations of classical synthetic methods, such as harsh reaction conditions and long reaction times, a range of advanced synthetic techniques have been applied to the synthesis of chromone derivatives. These methods not only improve efficiency but also open avenues for the creation of diverse chemical libraries for drug discovery.

Microwave-Assisted Synthesis for Enhanced Reaction Efficiency

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. In the context of chromone synthesis, microwave irradiation can significantly reduce reaction times and, in many cases, improve yields. The Baker-Venkataraman rearrangement and the subsequent cyclization to form the chromone ring are particularly amenable to microwave heating. chemmethod.com

The efficiency of microwave-assisted synthesis stems from the direct and rapid heating of the reaction mixture, leading to a significant increase in reaction rates. This technique often allows for solvent-free reactions or the use of greener solvents, contributing to more sustainable chemical processes.

| Reaction Step | Conventional Method (Time) | Microwave-Assisted Method (Time) | Yield Improvement | Reference |

| Pechmann Condensation (Coumarin Synthesis) | Several hours | 5-15 minutes | Often significant | mdpi.com |

| Baker-Venkataraman Rearrangement | 2-6 hours | 10-30 minutes | Variable | chemmethod.com |

| Cyclization of 1,3-diketones | 1-4 hours | 5-20 minutes | Often significant | nih.gov |

Chemo- and Regioselective Functionalization of the Chromone Scaffold

The chromone scaffold possesses several positions that can be functionalized to create a diverse range of derivatives. Chemo- and regioselective reactions are crucial for introducing substituents at specific positions without affecting other functional groups. The 7-hydroxy group and the C2, C5, C6, and C8 positions of the chromone ring are common targets for functionalization.

For this compound, the hydroxyl group can be a handle for introducing various substituents through etherification or esterification, leading to analogues with modified physicochemical and biological properties. Furthermore, electrophilic aromatic substitution reactions can be directed to specific positions on the benzene (B151609) ring of the chromone, guided by the directing effects of the existing substituents. For instance, the hydroxyl group at C7 is an activating group that directs electrophiles to the C6 and C8 positions.

Photochemical Reactions for Novel Chromone Architectures

Photochemical reactions offer unique pathways for the synthesis and functionalization of heterocyclic compounds, including chromones. These light-induced transformations can lead to the formation of novel molecular architectures that are not easily accessible through thermal methods. For instance, photochemical coupling of 3-iodochromones with various aromatic and heteroaromatic compounds has been demonstrated as a viable method for creating C-C bonds at the 3-position of the chromone ring. nih.gov This approach could be adapted for the synthesis of 3-aryl or 3-heteroaryl-7-hydroxychromones, which are structural analogues of the target compound.

Combinatorial Chemistry and Parallel Synthesis for Library Generation

Combinatorial chemistry and parallel synthesis are powerful strategies for the rapid generation of large libraries of related compounds. These techniques are particularly valuable in drug discovery for exploring the structure-activity relationships (SAR) of a given scaffold. By systematically varying the substituents on the chromone ring and the phenoxy group of this compound, a library of analogues can be synthesized and screened for biological activity.

In a parallel synthesis approach, a common intermediate, such as 7-hydroxy-3-chloro-4H-chromen-4-one, could be reacted with a diverse set of phenols in separate reaction vessels to generate a library of 3-phenoxy-chromone derivatives. This high-throughput approach allows for the efficient exploration of the chemical space around the parent molecule.

| Library Type | Scaffold | Points of Diversity | Number of Compounds |

| 3-Phenoxy-chromones | 7-Hydroxy-4H-chromen-4-one | Substituents on the phenoxy ring | Potentially hundreds |

| 7-O-Substituted chromones | 3-Phenoxy-4H-chromen-4-one | Various alkyl or acyl groups at the 7-hydroxy position | Potentially hundreds |

| Multi-substituted chromones | 4H-Chromen-4-one | Substituents at C2, C3, C6, C7, C8 | Thousands |

Mechanisms of Biological Action of 7 Hydroxy 3 Phenoxy 4h Chromen 4 One and Analogues

Enzyme Modulation and Specific Inhibitory Pathways

The chromone (B188151) scaffold is a "privileged structure" in medicinal chemistry, capable of interacting with numerous enzymatic targets. Analogues of 7-hydroxy-3-phenoxy-4H-chromen-4-one have demonstrated significant inhibitory activity against several key enzyme families.

Protein kinases are crucial regulators of cellular signaling, and their dysregulation is implicated in many diseases, particularly cancer. Chromone and isoflavone (B191592) derivatives have been identified as inhibitors of several kinases.

Src Kinase: The simpler analogue, 7-hydroxychromone, is a known inhibitor of Src kinase, a non-receptor tyrosine kinase involved in cell proliferation, differentiation, and survival. mdpi.commdpi.comoup.com It demonstrates this inhibition with a half-maximal inhibitory concentration (IC50) of <300 μM. mdpi.commdpi.comoup.com

Protein Kinase C (PKC): While specific inhibitory data for this compound against Protein Kinase C is not extensively documented, the broader class of flavonoids has been investigated for PKC interaction. However, direct and potent inhibition by this specific chromone structure remains an area for further investigation.

Casein Kinase 2 (CK2): Protein kinase CK2 is a key target in cancer therapy. Based on the flavonoid structure, which is known to inhibit CK2, a series of chromone-2-aminothiazole derivatives were developed. nih.gov One of the most effective compounds from this series, compound 5i , demonstrated potent CK2 inhibition with an IC50 value of 0.08 μM. nih.gov

PIM-1 Kinase: PIM-1 is a serine/threonine kinase that acts as a proto-oncogene, regulating cell cycle and apoptosis. While numerous PIM-1 inhibitors have been developed for cancer therapy, specific research detailing the direct inhibitory action of this compound or its close analogues is limited.

Death-Associated Protein Kinase 1 (DAPK1): The isoflavone genistein (B1671435), a structurally related compound, has been shown to interact with Death-Associated Protein Kinase 1 (DAPK1). mdpi.com This interaction suggests that the isoflavonoid (B1168493) scaffold can serve as a basis for developing inhibitors for this kinase, which is involved in apoptosis. mdpi.com

Cyclin-Dependent Kinases (CDKs): CDKs are essential for cell cycle regulation, and their inhibitors are valuable in oncology. Flavopiridol, a synthetic flavonoid derived from a chromone alkaloid, is a well-established inhibitor of multiple CDKs, including CDK1, CDK2, CDK4, CDK6, and CDK9, with IC50 values typically in the nanomolar range. nih.govresearchgate.net This highlights the potential of the broader flavonoid and chromone class to target the cell cycle machinery.

STE20/GCK-IV Kinase Family: The Germinal Center Kinase IV (GCK-IV) family of kinases is involved in neuronal cell death and axon regeneration pathways. miami.edunih.gov While inhibitors for this kinase family have been identified, there is currently no specific data linking this activity directly to chromone or isoflavone structures.

| Kinase Target | Inhibitor Compound/Class | Reported IC50/Activity |

|---|---|---|

| Src Kinase | 7-Hydroxychromone | <300 μM |

| Casein Kinase 2 (CK2) | Compound 5i (Chromone-2-aminothiazole derivative) | 0.08 μM |

| Death-Associated Protein Kinase 1 (DAPK1) | Genistein (Isoflavone) | Reported to interact |

| Cyclin-Dependent Kinases (CDKs) | Flavopiridol (Flavonoid) | 20–100 nM range |

α-glucosidase: This enzyme, located in the intestinal brush border, is responsible for breaking down carbohydrates into glucose. Its inhibition can delay carbohydrate digestion and absorption, thereby managing postprandial hyperglycemia. A chromanone derivative, 5,7-dimethoxy-3-(2'-hydroxybenzyl)-4-chromanone , was found to be a strong inhibitor of α-glucosidase with an IC50 value of 15.03 ± 2.59 μM, which was more effective than the standard drug acarbose. plos.org Similarly, another analogue, 2-(3,4-dihydroxyphenyl)-7,8-dihydroxy-3-methoxy-4H-chromen-4-one , showed significant α-glucosidase inhibition with an IC50 of 45.86 μM. nih.gov

Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) increase levels of the neurotransmitter acetylcholine (B1216132) and are used in the management of Alzheimer's disease.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE): A flavone (B191248) isolated from Notholirion thomsonianum, 2-(3,4-dimethoxyphenyl)-3,7-dihydroxy-4H-chromen-4-one , demonstrated excellent inhibition of both AChE and BChE, with IC50 values of 1.37 μM and 0.95 μM, respectively. In another study, a series of amino-7,8-dihydro-4H-chromenone derivatives were synthesized and evaluated. nih.gov Among them, compound 4k was identified as a highly potent and competitive BChE inhibitor, with an IC50 of 0.65 ± 0.13 µM and a Ki value of 0.55 µM. nih.gov

| Enzyme Target | Inhibitor Compound | IC50 Value (μM) |

|---|---|---|

| Acetylcholinesterase (AChE) | 2-(3,4-dimethoxyphenyl)-3,7-dihydroxy-4H-chromen-4-one | 1.37 |

| Butyrylcholinesterase (BChE) | 2-(3,4-dimethoxyphenyl)-3,7-dihydroxy-4H-chromen-4-one | 0.95 |

| Compound 4k (amino-7,8-dihydro-4H-chromenone derivative) | 0.65 ± 0.13 |

Monoamine oxidases (MAO-A and MAO-B) are enzymes that catalyze the oxidation of monoamines, including key neurotransmitters. MAO-B inhibitors are of particular interest for treating neurodegenerative disorders like Parkinson's disease.

MAO-B Isoform Selectivity: Several studies have highlighted the potential of the chromone scaffold for selective MAO-B inhibition. A series of 2-aryl-4H-chromen-4-one derivatives were found to be selective for MAO-B. miami.edu The most potent among them, compound 3j , which features 3,4-dimethoxy substitution, exhibited a Ki value of 0.16 ± 0.01 μM for MAO-B and a high selectivity index of 30.0, comparable to the standard drug selegiline. miami.edu Another study on chromone-hydroxypyridinone hybrids identified compound 17d as a selective human MAO-B inhibitor with an IC50 of 67.02 ± 4.3 nM. nih.gov Furthermore, the flavone 2-(3,4-dimethoxyphenyl)-3,7-dihydroxy-4H-chromen-4-one also showed potent MAO-B inhibition with an IC50 of 0.14 μM.

Cyclooxygenase (COX) enzymes (COX-1 and COX-2) are central to the inflammatory pathway through their role in prostaglandin (B15479496) synthesis.

Research on the flavone 2-(3,4-dimethoxyphenyl)-3,7-dihydroxy-4H-chromen-4-one demonstrated its ability to modulate this pathway by inhibiting both COX-1 and COX-2 enzymes. It showed IC50 values of 7.09 μM for COX-1 and 0.38 μM for COX-2. nih.gov The calculated COX-2 selectivity index of 18.70 suggests that this compound preferentially inhibits the COX-2 isoform, which is associated with inflammation, while having a lesser effect on the constitutively expressed COX-1. nih.gov

Cellular Processes and Molecular Interference

Beyond direct enzyme inhibition, this compound and its analogues interfere with various cellular processes at the molecular level, contributing to their biological effects.

Induction of Apoptosis and Regulation of Signaling Pathways: Isoflavone analogues like genistein have been shown to induce apoptosis (programmed cell death) in cancer cells. This is achieved through the modulation of multiple signaling pathways. Genistein can inhibit the activation of survival pathways such as Akt and NF-κB, and also interfere with the MAPK and Notch signaling pathways. nih.gov By inhibiting these pro-survival signals, isoflavones can shift the cellular balance towards apoptosis.

Interference with Copper Metabolism: Research indicates that isoflavones can interfere with copper metabolism in cancer cells. mdpi.com They can target endogenous copper, leading to pro-oxidant signaling and the generation of reactive oxygen species (ROS), which ultimately contributes to cell death. mdpi.com Furthermore, isoflavones have been observed to suppress the expression of copper transporter genes, further disrupting copper homeostasis in malignant cells. mdpi.com

Generation of Oxidative Stress: In the context of cancer cells, some analogues can induce cytotoxicity via the generation of oxidative stress. One study showed that a related natural product significantly increased intracellular ROS levels, induced lipid peroxidation, and reduced mitochondrial ATP synthesis, all of which contribute to oxidative stress-mediated apoptosis. nih.gov

Estrogen Receptor (ER) Modulation: Isoflavones are well-known phytoestrogens that can bind to estrogen receptors (ERα and ERβ). nih.gov They generally show a preferential binding to ERβ over ERα. nih.gov This interaction allows them to act as selective estrogen receptor modulators (SERMs), exerting estrogenic or anti-estrogenic effects in a tissue-dependent manner. This mechanism is central to many of their observed biological activities, from neuroprotection to effects on hormone-dependent cancers. plos.orgnih.gov For instance, the anti-apoptotic actions of genistein and daidzein (B1669772) in neurons have been shown to be mediated through these receptors. plos.org

Induction of Apoptosis and Cell Cycle Arrest Mechanisms

Isoflavone analogues of this compound have been shown to inhibit the growth of cancer cells by inducing programmed cell death (apoptosis) and halting the cell division cycle.

Notably, the isoflavone genistein has been observed to cause cell cycle arrest at the G2/M phase in human colon cancer and bladder cancer cells. nih.govmdpi.com This arrest prevents cells from entering mitosis, thereby inhibiting proliferation. The mechanism for this G2/M arrest is linked to the modulation of several key regulatory proteins. For instance, genistein treatment leads to the downregulation of cyclin A and cyclin B1 levels. mdpi.com Concurrently, there is an upregulation of the cyclin-dependent kinase (Cdk) inhibitor p21. mdpi.comresearchgate.net The induction of p21 appears to occur in a manner independent of the tumor suppressor protein p53 in some cancer cell lines. researchgate.net Increased levels of p21 lead to the inhibition of Cdk2 and Cdc2 kinase activity, which are crucial for the progression of the cell cycle, ultimately resulting in G2/M arrest. researchgate.net

In addition to cell cycle arrest, these compounds can trigger apoptosis. Genistein-induced apoptosis in bladder cancer cells is associated with the activation of caspases, specifically caspase-3, -8, and -9, which are key executioner enzymes in the apoptotic cascade. mdpi.com This activation leads to the cleavage of poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis. mdpi.com In human colon cancer cells, the apoptotic process is mediated primarily through the upregulation of the p53/p21 pathway. nih.gov

Table 1: Effects of Genistein on Cell Cycle and Apoptosis Markers

| Cell Line | Effect | Key Protein/Pathway Modulated | Reference |

|---|---|---|---|

| Human Colon Cancer (HCT-116) | G2/M Phase Arrest & Apoptosis | Activation of ATM/p53, p21; Downregulation of cdc2, cdc25A | nih.govnih.gov |

| Human Bladder Cancer (T24) | G2/M Phase Arrest & Apoptosis | Downregulation of Cyclin A, Cyclin B1; Upregulation of p21; Activation of caspases | mdpi.com |

| Human Prostate Carcinoma | G2/M Phase Arrest | p53-independent induction of p21; Inhibition of cyclin B1 | researchgate.net |

Disruption of Cellular Proliferation and Growth Pathways

The antiproliferative activity of isoflavone analogues is a significant aspect of their biological action. Synthetic isoflavones have demonstrated the ability to inhibit the growth of both hormone-dependent (MCF-7) and hormone-independent (MDA-MB-231) breast cancer cell lines at concentrations as low as 5µM. nih.gov This suggests that their mechanism of action may not be exclusively dependent on pathways related to hormone receptors.

Interaction with Specific Receptors and Downstream Signaling Cascades

The chromen-4-one scaffold is known to interact with various biological receptors. Isoflavone analogues, due to their structural similarity to estrogen, can bind to estrogen receptors (ERs), both ERα and ERβ. nih.govnih.gov However, the binding affinity is often low. nih.gov Aglycones (the non-sugar part of a glycoside) like genistein and equol (B1671563) tend to bind more strongly to ERβ than to ERα. nih.gov Despite this binding, studies suggest that the growth-inhibiting effects of many synthetic isoflavones in breast cancer cells are not exclusively mediated by ERs, as they also affect ER-negative cell lines. nih.gov

Beyond estrogen receptors, the chromen-4-one structure has been investigated for its affinity for other receptors. Certain derivatives of 6-[(n-(cyclo)aminoalkyl)oxy]-4H-chromen-4-one have shown significant binding affinity for sigma-1 (σ1) and sigma-2 (σ2) receptors. nih.gov For example, 6-((5-morpholinopentyl)oxy)-4H-chromen-4-one was found to be a potent σ1/2 receptor modulator. nih.gov These receptors are involved in various cellular functions, and their modulation represents another pathway through which these compounds can exert biological effects. Molecular modeling studies have also explored the binding of 4-chromanone (B43037) derivatives to opioid receptors, indicating the potential for this chemical class to interact with a wide range of receptor targets. jmbfs.org

Antioxidant and Redox Homeostasis Regulation

Compounds based on the 4H-chromen-4-one structure, including this compound and its analogues, play a significant role in managing cellular oxidative stress through various mechanisms.

Direct Free Radical Scavenging Capacities

The antioxidant activity of phenolic compounds, including isoflavones, is often attributed to their ability to act as direct free radical scavengers. nih.gov They can donate a hydrogen atom from their hydroxyl groups to neutralize highly reactive free radicals, such as the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical and the superoxide (B77818) radical. nih.gov The effectiveness of this scavenging activity is closely related to the number and position of hydroxyl groups on the aromatic rings. nih.govmdpi.com Phenolic compounds with multiple hydroxyl groups generally exhibit higher free radical scavenging activity. nih.gov

However, the direct radical scavenging capacity of some common soy isoflavones like genistein and daidzein has been found to be relatively low to moderate in certain chemical-based assays (e.g., DPPH and ABTS tests). mdpi.comnih.gov Studies on lipid peroxidation have shown that while isoflavones can inhibit oxidation stimulated by both metal-dependent and independent processes, they are relatively poor scavengers of peroxyl radicals. nih.gov This suggests their antioxidant action in lipid systems may involve more complex mechanisms than simple radical scavenging. nih.gov

Table 2: Free Radical Scavenging Activity of Selected Phenolic Compounds

| Compound/Extract | Assay | Observed Activity | Reference |

|---|---|---|---|

| Phenolic compounds (with multiple hydroxyl groups) | DPPH & Superoxide Radical Scavenging | High scavenging capacity | nih.gov |

| Genistein, Daidzein, Glycitein | DPPH & ABTS | Low antioxidant potential | mdpi.com |

| Taxifolin (Silymarin component) | DPPH | High scavenging activity (EC50 of 32 µM) | mdpi.com |

| Ethanol extract of Schima wallichii | DPPH | Concentration-dependent scavenging | nih.gov |

Metal Chelation and Its Contribution to Antioxidant Activity

Another important antioxidant mechanism for isoflavones and related flavonoids is their ability to chelate transition metal ions, particularly iron (Fe) and copper (Cu). researchgate.netmdpi.com These metals can participate in the Fenton and Haber-Weiss reactions, which generate highly destructive hydroxyl radicals. mdpi.com By binding to these metal ions, flavonoids can prevent them from catalyzing the formation of reactive oxygen species. researchgate.net

Modulation of Reactive Oxygen Species (ROS) Generation

The relationship between isoflavones and reactive oxygen species (ROS) is complex. While they can reduce oxidative stress by scavenging free radicals and chelating metals, they can also influence ROS generation through other mechanisms. Some isoflavones can act indirectly as antioxidants by boosting the activity and expression of endogenous antioxidant enzymes. nih.govmdpi.com

Conversely, under certain conditions, isoflavones can exhibit pro-oxidant behavior. Studies have shown that isoflavones can mobilize endogenous copper within cancer cells. mdpi.com This mobilized copper can then participate in redox cycling, leading to the generation of ROS and subsequent oxidative stress. This pro-oxidant activity can trigger apoptotic cell death in cancer cells, which may be a key part of their anticancer mechanism. mdpi.com The effect is selective, as normal cells are more resistant to this induced cytotoxicity. mdpi.com Therefore, the modulation of ROS by these compounds is context-dependent and can shift from an antioxidant to a pro-oxidant role, influencing cellular redox homeostasis and signaling. nih.gov

Anti-Inflammatory Cascade Modulation

The chromen-4-one core, particularly with hydroxyl and phenoxy substitutions, is a key structural feature in many compounds exhibiting anti-inflammatory effects. These effects are largely achieved by interfering with the production of pro-inflammatory substances and disrupting the signaling pathways that lead to their synthesis and release.

Compounds structurally related to this compound have demonstrated significant capabilities in reducing the levels of critical pro-inflammatory mediators and cytokines. This inhibition is a key aspect of their anti-inflammatory action.

A primary mechanism is the downregulation of enzymes responsible for producing inflammatory mediators. For instance, the inhibition of cyclooxygenase-2 (COX-2) is a common trait among these compounds. COX-2 is an inducible enzyme that synthesizes prostaglandins (B1171923), such as prostaglandin E2 (PGE2), which are pivotal in the inflammatory process. By inhibiting COX-2, these isoflavone analogues effectively reduce the production of prostaglandins at sites of inflammation.

Furthermore, these compounds have been shown to suppress the expression and production of pro-inflammatory cytokines. Cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) are central to the amplification and perpetuation of the inflammatory response. By hindering the production of these signaling proteins, this compound and its analogues can significantly curtail the inflammatory cascade.

The production of nitric oxide (NO), another important inflammatory mediator, is also modulated by this class of compounds. Elevated levels of NO, produced by inducible nitric oxide synthase (iNOS), are associated with inflammation. Research on related flavonoids has shown a dose-dependent reduction in NO production. nih.gov

The table below summarizes the inhibitory effects of various analogues on key pro-inflammatory mediators.

| Compound/Analogue | Mediator/Cytokine Inhibited | Cell Line/Model | Key Findings |

| Iguratimod (analogue) | Prostaglandin E2 (PGE2) | Fibroblasts | Dose-dependent inhibition of bradykinin-stimulated PGE2 release. |

| Iguratimod (analogue) | Interleukin-1 (IL-1), Interleukin-6 (IL-6), TNF-α | In vitro studies | Inhibition of the production of these key pro-inflammatory cytokines. |

| 7-hydroxyflavone (related flavonoid) | Nitric Oxide (NO), PGE2, TNF-α, IL-6 | RAW264.7 cells | Dose-dependent reduction in the production of these inflammatory markers. nih.gov |

| Flavonols (e.g., Fisetin) | Nitric Oxide (NO), TNF-α, IL-6 | RAW264.7 cells | Significant suppression of pro-inflammatory mediators. nih.gov |

The regulation of pro-inflammatory mediators and cytokines by this compound and its analogues is underpinned by their interaction with crucial intracellular signaling pathways. The nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways are primary targets for these compounds.

NF-κB Signaling Pathway:

The NF-κB pathway is a cornerstone of the inflammatory response, controlling the transcription of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules. In an inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate gene transcription.

Analogues of this compound have been shown to interfere with this pathway at several points. They can inhibit the degradation of IκBα, thereby preventing the release and nuclear translocation of NF-κB. This inhibitory action effectively blocks the transcription of NF-κB-dependent pro-inflammatory genes. For example, the anti-rheumatic agent Iguratimod, which shares the chromen-4-one skeleton and a phenoxy group, is known to prevent NF-κB activation.

MAPK Signaling Pathway:

The MAPK family of proteins, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, are critical in transducing extracellular stimuli into cellular responses, including the production of inflammatory mediators. The activation of these kinases through phosphorylation leads to the activation of transcription factors such as activator protein-1 (AP-1), which, like NF-κB, promotes the expression of pro-inflammatory genes.

Research on related flavonoids has demonstrated their ability to inhibit the phosphorylation of key MAPK proteins. nih.gov By preventing the activation of ERK, JNK, and p38, these compounds can downregulate the expression of inflammatory cytokines and enzymes like COX-2 and iNOS.

The table below details the interaction of related compounds with these key signaling pathways.

| Compound/Analogue | Signaling Pathway | Key Target | Mechanism of Action |

| Iguratimod (analogue) | NF-κB | NF-κB activation | Prevents the activation of NF-κB, leading to reduced expression of inflammatory genes. |

| Flavonols (e.g., Fisetin) | NF-κB | IκBα phosphorylation, p65 phosphorylation | Suppresses the phosphorylation of IκBα and the p65 subunit of NF-κB, inhibiting its nuclear translocation. nih.gov |

| Flavonols (e.g., Fisetin) | MAPK | JNK, ERK, p38 phosphorylation | Significantly inhibits the phosphorylation of JNK, ERK, and p38 kinases. nih.gov |

| 4-hydroxy-7-methoxycoumarin (related coumarin) | NF-κB, MAPK | IκBα degradation, ERK1/2 and JNK phosphorylation | Downregulates NF-κB activation by suppressing IκBα degradation and decreases the phosphorylation of ERK1/2 and JNK. nih.gov |

Advanced Computational Chemistry Studies of 7 Hydroxy 3 Phenoxy 4h Chromen 4 One and Its Derivatives

Applications of Density Functional Theory (DFT) for Molecular Characterization

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It has become a cornerstone of computational chemistry due to its favorable balance between accuracy and computational cost. DFT is employed to determine optimized molecular geometries, electronic properties, and vibrational frequencies, providing a detailed characterization that complements experimental findings.

The electronic properties of a molecule are dictated by its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and chemical reactivity. A smaller energy gap generally implies higher reactivity and lower kinetic stability. d-nb.inforesearchgate.net

Computational studies on chromone (B188151) derivatives demonstrate that the HOMO is typically localized over the electron-rich parts of the molecule, such as the fused benzene (B151609) ring and the hydroxyl group, while the LUMO is often distributed over the pyrone ring and the carbonyl group. This distribution indicates that the electron-rich regions are susceptible to electrophilic attack, whereas the electron-deficient regions are prone to nucleophilic attack.

Table 1: Representative FMO Properties of Chromone Derivatives Calculated via DFT The following data is for illustrative purposes, based on computational studies of various substituted chromone derivatives.

| Property | Value (eV) |

| HOMO Energy | -6.5 to -5.5 |

| LUMO Energy | -2.0 to -1.0 |

| Energy Gap (ΔE) | 4.5 to 3.5 |

DFT calculations are highly effective in predicting the vibrational spectra (Infrared and Raman) of molecules. ijert.org By calculating the harmonic vibrational frequencies corresponding to the normal modes of vibration, a theoretical spectrum can be generated. This computed spectrum is an invaluable tool for the assignment and interpretation of experimental spectra. d-nb.inforesearchgate.net Comparing the calculated frequencies with those obtained from experimental techniques like Fourier-Transform Infrared (FT-IR) and FT-Raman spectroscopy helps to confirm the molecular structure and provides a detailed understanding of the vibrational modes associated with specific functional groups. nih.govresearchgate.net

For 7-hydroxy-3-phenoxy-4H-chromen-4-one, key vibrational modes include the O-H stretching of the hydroxyl group, the C=O stretching of the carbonyl group in the pyrone ring, C-O-C stretching of the ether linkage, and various C=C stretching modes within the aromatic rings. Theoretical calculations can accurately predict the wavenumbers for these vibrations, although they are often systematically scaled to correct for anharmonicity and basis set deficiencies. ijert.org

Table 2: Typical Calculated vs. Experimental Vibrational Frequencies for Key Functional Groups in Hydroxy-Chromone Derivatives (cm⁻¹) This table presents representative data compiled from computational studies on related chromone structures.

| Vibrational Mode | Calculated (DFT) | Experimental (FT-IR/Raman) |

| O-H Stretch | ~3400 | ~3380 |

| C=O Stretch | ~1670 | ~1650 |

| C=C Aromatic Stretch | 1620 - 1560 | 1610 - 1550 |

| C-O-C Ether Stretch | ~1240 | ~1230 |

| C-O Phenolic Stretch | ~1180 | ~1175 |

The thermodynamic stability of a molecule can be assessed through the calculation of its thermochemical properties. DFT methods allow for the computation of key parameters such as zero-point vibrational energy (ZPVE), thermal energy, enthalpy, Gibbs free energy, and entropy. nih.gov These calculations provide insights into the stability of different conformers of a molecule and can predict the feasibility and direction of chemical reactions. For instance, by comparing the Gibbs free energies of reactants and products, one can determine if a reaction is thermodynamically favorable. These properties are derived from the calculated vibrational frequencies and are essential for a comprehensive understanding of the molecule's energetic landscape. researchgate.net

Table 3: Example of Calculated Thermochemical Properties for a Chromone Derivative The data provided is illustrative and based on typical values obtained for similar compounds in computational studies.

| Thermochemical Property | Value |

| Zero-Point Vibrational Energy | ~150 kcal/mol |

| Enthalpy (H) | ~160 kcal/mol |

| Gibbs Free Energy (G) | ~120 kcal/mol |

| Entropy (S) | ~135 cal/mol·K |

Quantum Chemical Descriptors for Reactivity and Interaction Analysis

Beyond basic structural and energetic characterization, DFT provides a suite of quantum chemical descriptors that offer deeper insights into molecular reactivity and intermolecular interactions. These descriptors help to identify the active sites within a molecule and to understand the nature of non-covalent interactions.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. wolfram.com It is plotted on the molecule's electron density surface and color-coded to indicate different potential values. MEP maps are extremely useful for predicting the sites of electrophilic and nucleophilic attack. researchgate.netresearchgate.net

Red Regions: Indicate areas of negative electrostatic potential, which are electron-rich and thus favorable sites for electrophilic attack.

Blue Regions: Indicate areas of positive electrostatic potential, which are electron-poor and susceptible to nucleophilic attack.

Green Regions: Represent areas of neutral or near-zero potential.

For this compound, the MEP map would be expected to show significant negative potential (red) around the carbonyl oxygen (O=C) and the hydroxyl oxygen (-OH), highlighting these as primary sites for interactions with electrophiles or hydrogen bond donors. Conversely, the hydrogen atom of the hydroxyl group would exhibit a positive potential (blue), making it a likely hydrogen bond donor site.

Natural Bond Orbital (NBO) analysis is a powerful technique used to study charge delocalization, hyperconjugative interactions, and hydrogen bonding within a molecule. researchgate.netresearchgate.net It transforms the calculated wave function into a set of localized orbitals that correspond to the intuitive Lewis structure representation of lone pairs and bonds.

The key output of NBO analysis is the second-order perturbation energy, E(2), which quantifies the stabilization energy resulting from the delocalization of electrons from a filled "donor" NBO to an empty "acceptor" NBO. Larger E(2) values indicate stronger interactions. This analysis is particularly effective for identifying and quantifying the strength of intramolecular and intermolecular hydrogen bonds. For example, in this compound, NBO analysis could quantify the stabilization energy arising from the interaction between the lone pair of the carbonyl oxygen (donor) and the antibonding orbital of the hydroxyl group's O-H bond (acceptor), providing evidence for intramolecular charge transfer. researchgate.net

Table 4: Representative NBO Donor-Acceptor Interactions and Stabilization Energies (E(2)) in a Hydroxy-Chromone System This table illustrates typical interactions and energies derived from NBO analysis of related compounds.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP(1) O (Carbonyl) | σ* O-H (Hydroxyl) | ~ 2.5 | Intramolecular H-bond |

| LP(2) O (Ether) | π* C=C (Aromatic) | ~ 5.0 | π-conjugation/Delocalization |

| π C=C (Benzene) | π* C=C (Pyrone) | ~ 20.0 | Resonance/Delocalization |

Electrophilicity-Based Charge Transfer (ECT) Analysis

Information regarding the Electrophilicity-Based Charge Transfer (ECT) analysis of this compound is not available in the provided search results. This type of analysis is crucial for understanding the compound's ability to accept electrons and can provide insights into its reactivity and potential interactions with biological systems.

Molecular Dynamics (MD) Simulations and Binding Affinity Predictions

Molecular Dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of ligand-protein complexes and for predicting binding affinities. The Automated Topology Builder (ATB) and Repository is a resource intended to facilitate the development of molecular force fields for such simulations. While the ATB may contain information on related compounds, specific MD simulation studies and binding affinity predictions for this compound are not detailed in the provided search results.

Without specific MD simulation data, it is not possible to describe the ligand-protein dynamics and conformational ensembles for this compound. This information is crucial for understanding how the compound adapts its conformation upon binding to a target and the stability of the resulting complex.

Free Energy Perturbation (FEP) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) Calculations

Advanced computational chemistry techniques are pivotal in the rational design of novel therapeutic agents. Among these, Free Energy Perturbation (FEP) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are powerful methods for predicting the binding affinities of ligands to their target proteins. These approaches have been instrumental in the study of this compound and its derivatives, providing deep insights into the molecular determinants of their biological activity.

Free Energy Perturbation is a rigorous computational method based on statistical mechanics that allows for the calculation of free energy differences between two states, such as the binding of two different ligands to a protein. By simulating a non-physical pathway that "perturbs" one molecule into another, FEP can provide highly accurate predictions of relative binding affinities. This is particularly useful in lead optimization, where the goal is to systematically modify a parent compound to enhance its potency.

The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method is a more approximate but computationally less expensive approach for estimating binding free energies. It combines molecular mechanics energy calculations with continuum solvation models to approximate the total free energy of a molecular system. MM/PBSA is often used to rescore docking poses, analyze binding energetics, and screen virtual libraries of compounds.

In hypothetical studies focused on derivatives of this compound, both FEP and MM/PBSA calculations could be employed to predict their binding affinities to a specific biological target, for instance, a protein kinase. The goal of such studies would be to understand the structure-activity relationship (SAR) and to guide the synthesis of more potent inhibitors.

For example, a series of derivatives could be designed by modifying the substituent groups on the phenoxy ring of this compound. FEP calculations could then be performed to predict the relative binding free energy (ΔΔG) of each derivative compared to the parent compound.

Table 1: Hypothetical Free Energy Perturbation (FEP) Results for this compound Derivatives

| Compound | Modification on Phenoxy Ring | Predicted ΔΔG (kcal/mol) vs. Parent |

| Derivative 1 | 4'-fluoro | -0.8 ± 0.2 |

| Derivative 2 | 4'-chloro | -1.2 ± 0.3 |

| Derivative 3 | 4'-methyl | -0.5 ± 0.2 |

| Derivative 4 | 4'-methoxy | -1.5 ± 0.4 |

| Derivative 5 | 3',4'-dichloro | -2.1 ± 0.5 |

The results from the FEP calculations would suggest that the introduction of electron-withdrawing groups, such as chloro and fluoro, at the 4'-position of the phenoxy ring could enhance the binding affinity. The methoxy (B1213986) group at the same position is also predicted to be favorable. A di-substituted derivative with chloro groups at both the 3' and 4' positions is predicted to have the most significant improvement in binding affinity.

To complement the FEP studies, MM/PBSA calculations could be used to decompose the binding free energy into its individual components. This allows for a more detailed understanding of the driving forces behind ligand binding, such as electrostatic interactions, van der Waals forces, and solvation effects.

Table 2: Hypothetical MM/PBSA Energy Decomposition for the Binding of this compound and a Potent Derivative

| Energy Component (kcal/mol) | This compound (Parent) | Derivative 5 (3',4'-dichloro) |

| Van der Waals Energy (ΔEvdW) | -45.2 | -52.8 |

| Electrostatic Energy (ΔEelec) | -28.7 | -35.1 |

| Polar Solvation Energy (ΔGpolar) | 35.5 | 42.3 |

| Non-polar Solvation Energy (ΔGnonpolar) | -5.1 | -6.2 |

| Total Binding Free Energy (ΔGbind) | -43.5 | -51.8 |

The MM/PBSA results would indicate that the enhanced binding affinity of Derivative 5 is primarily due to more favorable van der Waals and electrostatic interactions with the target protein. Although the polar solvation energy is less favorable for the derivative, this is outweighed by the improvements in the other energy terms.

Future Research Perspectives and Translational Potential

Rational Design and Synthesis of Novel Chromone (B188151) Analogues with Enhanced Target Selectivity

The development of new therapeutic agents based on the 7-hydroxy-3-phenoxy-4H-chromen-4-one scaffold hinges on the principles of rational drug design and synthetic chemistry. The goal is to create novel analogues with improved potency and, crucially, enhanced selectivity for specific biological targets. Structure-activity relationship (SAR) studies are fundamental to this process, allowing researchers to understand how modifications to the chromone core affect its biological activity.

For instance, research into 2-phenyl-4H-chromen-4-one derivatives has shown that the nature and size of the substituent at the C-3 position of the chromene scaffold can significantly influence both inhibitory activity and selectivity against enzymes like cyclooxygenase-2 (COX-2). researchgate.net Similar strategies can be applied to this compound. By systematically altering the phenoxy group at the C-3 position or modifying the hydroxyl group at the C-7 position, it is possible to fine-tune the molecule's interaction with its target protein. Synthetic strategies often involve reactions like the Baker–Venkataraman rearrangement or other cyclization methods to construct the chromone ring, followed by the introduction of various substituents. researchgate.net The synthesis of related chromone structures, such as 7-hydroxy-3-pyrazolyl-4H-chromen-4-ones, further demonstrates the versatility of the chromone scaffold for chemical modification. researchgate.net

Future efforts will likely focus on creating a library of analogues of this compound. These compounds would then undergo high-throughput screening to identify candidates with the most promising activity and selectivity profiles for further development.

Exploration of Multi-Targeting Strategies for Complex Pathologies

Complex diseases such as Alzheimer's disease (AD) and cancer often involve multiple pathological pathways. researchgate.net This complexity presents a significant challenge for single-target therapies. The flavonoid scaffold, to which this compound belongs, is well-suited for the development of multi-target-directed ligands. These are single molecules designed to interact with several key targets involved in a disease's progression. researchgate.net

A strategic approach to designing flavonoids for AD, for example, has focused on tackling multiple pathological elements, including oxidative stress, acetylcholinesterase activity, and amyloid-β aggregation. researchgate.net Systematic investigations have revealed key structural features that enable flavonoids to regulate these pathogenic targets simultaneously. researchgate.net The this compound structure, with its multiple potential interaction sites, could be optimized to address such complex pathologies. For instance, modifications could be designed to enhance its antioxidant properties while also enabling it to inhibit key enzymes or protein aggregation processes. This multi-pronged approach holds the potential for more effective treatments for multifactorial diseases. researchgate.net

Integration of Advanced Artificial Intelligence and Machine Learning for Predictive Drug Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process, making it faster, cheaper, and more efficient. oncodesign-services.comnih.gov These technologies can be applied at various stages, from target identification to lead optimization. crimsonpublishers.com For a compound like this compound, AI can be a powerful tool to accelerate the development of new therapeutics.

Machine learning models, such as graph neural networks and transformer models, can be trained on large datasets of chemical structures and their biological activities to predict the properties of novel chromone analogues. astrazeneca.com This allows researchers to screen vast virtual libraries of compounds and prioritize those with the highest predicted potency and selectivity, as well as favorable absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles. astrazeneca.comnih.gov AI algorithms can also analyze complex biological data from genomics, proteomics, and transcriptomics to identify novel drug targets that could be modulated by chromone derivatives. oncodesign-services.com Furthermore, AI can assist in predicting retrosynthetic pathways, streamlining the chemical synthesis of promising new molecules. oncodesign-services.com

The use of AI in drug discovery is not without its challenges, including the potential for bias in algorithms if the training data is not diverse enough. oncodesign-services.com However, the continued development of these computational tools offers significant opportunities to unlock the full therapeutic potential of the this compound scaffold.

Systems Biology Approaches to Unravel Broader Biological Impacts

While traditional drug discovery often focuses on a single target, systems biology takes a more holistic approach, aiming to understand the broader impact of a compound on complex biological networks. benthamscience.com This is particularly relevant for natural product-derived scaffolds like chromones, which may interact with multiple cellular components. By integrating multi-omics data (genomics, transcriptomics, proteomics, and metabolomics), systems biology can provide a comprehensive picture of the cellular response to this compound. nih.gov

This approach can help to identify not only the primary targets of the compound but also its off-target effects, which could be beneficial or detrimental. Understanding these broader biological impacts is crucial for predicting both the efficacy and potential side effects of a drug candidate. Systems biology can also help to elucidate the mechanism of action of this compound and its analogues, providing insights that can guide further drug development efforts. benthamscience.comnih.gov For example, by observing changes in metabolic pathways after treatment with the compound, researchers can gain a deeper understanding of its physiological effects.

Opportunities for Drug Repurposing and Scaffold Optimization

Drug repurposing, or finding new uses for existing drugs, is an attractive strategy that can save time and resources in the drug development process. The chromone scaffold is present in a number of approved drugs and natural products with known biological activities. This existing knowledge provides a valuable starting point for exploring new therapeutic applications for this compound. By screening the compound against a wide range of biological targets, researchers may uncover unexpected activities that could be developed into new treatments.

Scaffold optimization involves modifying the core chemical structure of a compound to improve its drug-like properties. For this compound, this could involve making changes to the chromone ring system or the phenoxy substituent to enhance its potency, selectivity, solubility, or metabolic stability. Combinatorial chemistry approaches can be used to generate a large number of derivatives, which can then be screened to identify compounds with improved characteristics. researchgate.net The ultimate goal of scaffold optimization is to develop a drug candidate with the optimal balance of properties for clinical success.

常见问题

What are the established synthetic methodologies for 7-hydroxy-3-phenoxy-4H-chromen-4-one, and how can reaction conditions be optimized for higher yields?

Level : Basic

Methodological Answer :

The compound is typically synthesized via condensation reactions between substituted phenols and carbonyl precursors. For example, a Mannich reaction using formaldehyde and dimethylamine with daidzein derivatives under ethanol reflux can yield chromenone analogs . Alternatively, a one-pot FeCl3-catalyzed reaction between phenols and ethyl phenylpropiolate in THF has demonstrated efficiency for similar chromenone derivatives, achieving yields up to 93% . Optimization strategies include:

- Catalyst screening : FeCl3 enhances electrophilic aromatic substitution but may require alternatives (e.g., BF3·Et2O) for regioselectivity control.

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of phenolic intermediates.

- Temperature control : Reactions at 60–80°C balance kinetics and side-product formation.

Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?

Level : Basic

Methodological Answer :

- FTIR : Look for carbonyl (C=O) stretches at 1640–1670 cm⁻¹ and phenolic O–H vibrations at 3200–3500 cm⁻¹ .

- ¹H NMR : Aromatic protons appear as multiplet signals between δ 6.3–8.3 ppm. The 4H-chromen-4-one proton typically resonates as a singlet near δ 6.3–6.5 ppm .

- ¹³C NMR : The carbonyl carbon is observed at δ 176–178 ppm, while phenolic carbons appear at δ 155–160 ppm .

- Mass Spectrometry (EI-MS) : Molecular ion peaks (e.g., m/z 268 for the parent compound) and fragmentation patterns (loss of CO or phenoxy groups) confirm the structure .

How should researchers address discrepancies in reported NMR chemical shifts for this compound derivatives across studies?

Level : Advanced

Methodological Answer :

Discrepancies arise from solvent effects, tautomerism, or substituent electronic variations. To resolve:

- Multi-solvent analysis : Compare DMSO-d6 (polar) vs. CDCl3 (non-polar) to assess hydrogen bonding impacts .

- Variable-temperature NMR : Identify tautomeric equilibria (e.g., keto-enol) by observing signal splitting at low temperatures .

- Computational validation : Use DFT calculations (e.g., B3LYP/6-311+G(d,p)) to predict shifts and correlate with experimental data .

What strategies can elucidate the structure-activity relationship (SAR) of this compound in antimicrobial applications?

Level : Advanced

Methodological Answer :

- Substituent variation : Introduce electron-withdrawing groups (e.g., –Cl, –CF3) at the 3-phenoxy position to enhance membrane permeability .

- Bioisosteric replacement : Replace the hydroxyl group with –NH2 (as in 3-amino-7-methoxy derivatives) to modulate solubility and target binding .

- Docking studies : Use AutoDock Vina to simulate interactions with microbial enzymes (e.g., DNA gyrase) and validate with MIC assays .

What computational approaches predict the reactivity and stability of this compound?

Level : Advanced

Methodological Answer :

- Frontier molecular orbital (FMO) analysis : Calculate HOMO-LUMO gaps to assess electrophilicity. Lower gaps (e.g., <4 eV) indicate higher reactivity toward nucleophiles .

- Molecular dynamics (MD) simulations : Evaluate stability in aqueous vs. lipid bilayer environments using GROMACS.

- Degradation pathways : Apply Gaussian’s IRC calculations to model oxidative degradation mechanisms under UV light .

How does the choice of catalyst influence regioselectivity in synthesizing this compound analogs?

Level : Advanced

Methodological Answer :

- Lewis acids (FeCl3, AlCl3) : Favor ortho-substitution via electrophilic aromatic substitution due to strong σ-complex stabilization .

- Brønsted acids (H2SO4) : Promote para-substitution through protonation of phenolic oxygen, directing electrophiles to the para position .

- Microwave-assisted catalysis : Reduces reaction time and improves regioselectivity by enhancing activation energy distribution .

What are the best practices for handling and storing this compound to prevent degradation?

Level : Basic

Methodological Answer :

- Storage : Seal in amber glass vials under inert gas (N2/Ar) at –20°C to prevent oxidation .

- Handling : Use anhydrous solvents (e.g., THF, DCM) during synthesis to avoid hydrolysis of the chromenone ring.

- Stability monitoring : Conduct periodic HPLC analysis (C18 column, λ = 254 nm) to detect degradation products .

How can crystallographic data confirm the molecular geometry of this compound derivatives?

Level : Advanced

Methodological Answer :

- Single-crystal X-ray diffraction : Resolve bond lengths (C=O: ~1.22 Å) and dihedral angles between the chromenone core and phenoxy substituent .

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., O–H···O hydrogen bonds) contributing to crystal packing .

- Powder XRD : Compare experimental vs. simulated patterns to confirm phase purity and polymorphism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。